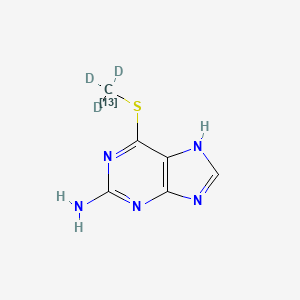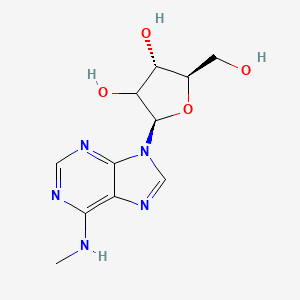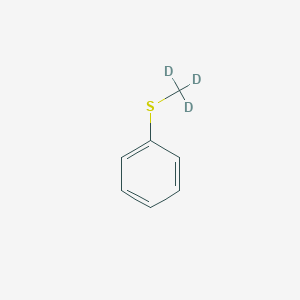
Thioanisole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioanisole-d3, also known as deuterated thioanisole, is a compound where the hydrogen atoms in the methyl group of thioanisole are replaced with deuterium. Its chemical formula is C7H5D3S. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thioanisole-d3 can be synthesized through the deuteration of thioanisole. One common method involves the reaction of thioanisole with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated methanol (CD3OD). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thioanisole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Substitution: Electrophilic substitution reactions are common due to the activating effect of the sulfur atom. These reactions typically occur at the ortho and para positions of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as manganese or niobium-based catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Substitution: Various substituted thioanisole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Thioanisole-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studies involving isotopic labeling and reaction mechanisms. Its deuterated form allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: this compound is used in studies of metabolic pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: It is employed in the synthesis of pharmaceuticals, where isotopic labeling helps in tracing drug metabolism and distribution.
Industry: this compound is used in the development of materials with specific isotopic compositions, which can enhance the properties of the final product.
Wirkmechanismus
The mechanism of action of thioanisole-d3 involves its interaction with various molecular targets and pathways:
Oxidation Reactions: The sulfur atom in this compound undergoes oxidation to form sulfoxides and sulfones. This process involves the transfer of oxygen atoms from oxidizing agents to the sulfur atom.
Substitution Reactions: The sulfur atom activates the aromatic ring towards electrophilic substitution, directing electrophiles to the ortho and para positions. This activation is due to the electron-donating effect of the sulfur atom.
Vergleich Mit ähnlichen Verbindungen
Thioanisole-d3 can be compared with other similar compounds such as:
Thioanisole: The non-deuterated form of thioanisole. While both compounds undergo similar reactions, this compound is used in studies requiring isotopic labeling.
Methoxythioanisole: This compound has a methoxy group attached to the aromatic ring. It exhibits different reactivity due to the presence of the methoxy group.
Morpholinothioanisole: This compound contains a morpholine group, which influences its chemical behavior and applications.
This compound stands out due to its deuterated nature, making it invaluable in research involving isotopic labeling and detailed mechanistic studies.
Eigenschaften
Molekularformel |
C7H8S |
|---|---|
Molekulargewicht |
127.22 g/mol |
IUPAC-Name |
trideuteriomethylsulfanylbenzene |
InChI |
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI-Schlüssel |
HNKJADCVZUBCPG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SC1=CC=CC=C1 |
Kanonische SMILES |
CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

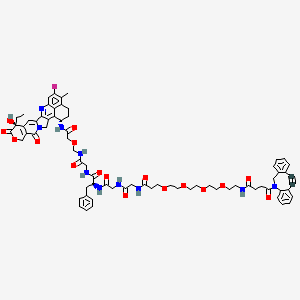
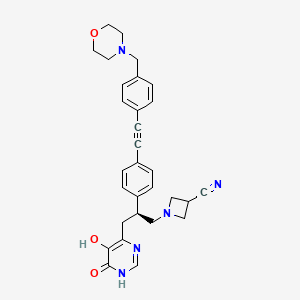


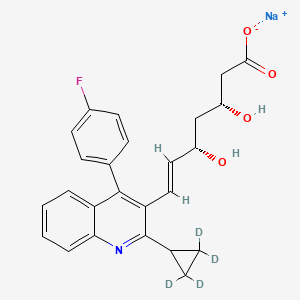
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
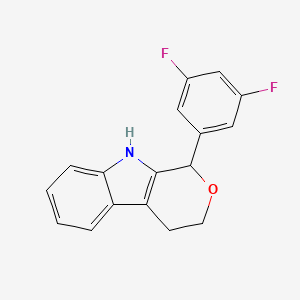
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
